

Application Note: Spectroscopic Characterization of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed spectroscopic characterization of **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the nuclear magnetic resonance (NMR) analysis and provide standardized protocols for data acquisition.

Introduction

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde ($C_{15}H_{13}NO_5$) is a solid, yellow crystalline compound with a strong aromatic odor.^[1] It is soluble in organic solvents such as alcohols, ethers, and chloroform.^[1] Its molecular structure, featuring nitro, benzyl, and aldehyde functional groups, makes it a versatile reagent in organic synthesis, particularly for the development of dyes, fluorescent markers, and pharmaceutical intermediates.^[1] Accurate spectroscopic characterization is crucial for verifying its identity and purity. This note details the analysis using 1H and ^{13}C NMR spectroscopy.

Spectroscopic Data

The following tables summarize the expected 1H and ^{13}C NMR chemical shifts for **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde**. These values are predicted based on the

analysis of structurally related compounds and established NMR principles. The numbering of the atoms for spectral assignment is shown in Figure 1.

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Figure 1. Chemical structure of **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde** with atom numbering for NMR assignment.

¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.45	s	1H	H-7 (CHO)
7.60	s	1H	H-6
7.45 - 7.30	m	5H	H-2', H-3', H-4'
7.10	s	1H	H-3
5.25	s	2H	H-8 (CH ₂)
4.00	s	3H	H-9 (OCH ₃)

Table 1. Predicted ¹H NMR data for **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde**.

¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (δ) ppm	Assignment
188.0	C-7 (CHO)
155.0	C-4
150.0	C-5
140.0	C-2
135.5	C-1'
130.0	C-1
129.0	C-2'
128.5	C-3'
128.0	C-4'
112.0	C-6
108.0	C-3
71.5	C-8 (CH ₂)
56.5	C-9 (OCH ₃)

Table 2. Predicted ¹³C NMR data for **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde**.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde**.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Gently agitate the tube to ensure a homogeneous solution.

^1H NMR Spectroscopy

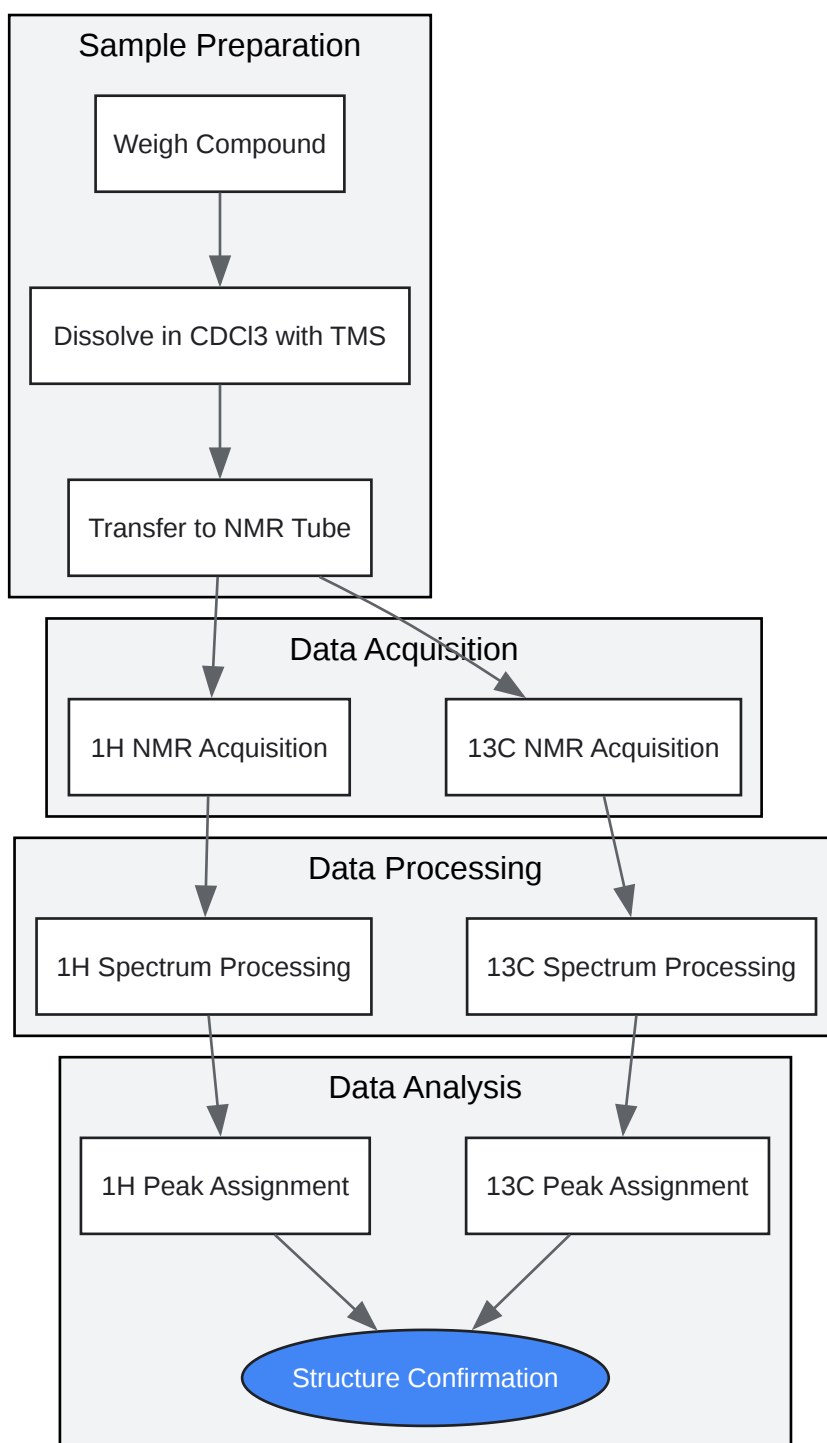
- Instrument Setup:
 - Spectrometer: 400 MHz NMR spectrometer.
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 298 K.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16.
 - Relaxation Delay (d1): 1.0 s.
 - Acquisition Time: 4.0 s.
 - Spectral Width: 20 ppm (-5 to 15 ppm).
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum manually.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate all signals.

^{13}C NMR Spectroscopy

- Instrument Setup:
 - Spectrometer: 100 MHz NMR spectrometer (corresponding to a 400 MHz ^1H frequency).
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 298 K.
- Acquisition Parameters:
 - Pulse Program: Proton-decoupled ^{13}C experiment (zgpg30).
 - Number of Scans: 1024.
 - Relaxation Delay (d1): 2.0 s.
 - Acquisition Time: 1.0 s.
 - Spectral Width: 240 ppm (-20 to 220 ppm).
- Processing:
 - Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz).
 - Phase correct the spectrum manually.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the CDCl_3 solvent peak at 77.16 ppm.

Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde** using NMR spectroscopy.



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Caption: Workflow for NMR characterization.

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References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268340#characterization-of-4-benzyloxy-5-methoxy-2-nitrobenzaldehyde-using-1h-nmr-and-13c-nmr>]

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Phone: (601) 213-4426

Email: info@benchchem.com